1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea
Description
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea is a synthetic small molecule characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a phenylurea group via a three-carbon propyl chain. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, enhancing binding to biological targets .
Properties
IUPAC Name |
1-phenyl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(20-13-6-2-1-3-7-13)16-8-4-5-12-9-17-14-18-11-19-21(14)10-12/h1-3,6-7,9-11H,4-5,8H2,(H2,16,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPHZTXIBCPBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the alkylated triazolopyrimidine with phenyl isocyanate to form the phenylurea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound for probing the function of triazolopyrimidine-containing proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. This compound may also interact with DNA or RNA, leading to alterations in gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
Triazolopyrimidine Core Derivatives
The triazolopyrimidine core is shared across several compounds, but substituents and linker groups significantly alter activity:
Key Observations :
- The propyl chain in the target compound and 6d () may enhance membrane permeability compared to shorter linkers.
- Replacement of the urea group in the target compound with an amino group (as in 6d) reduces hydrogen-bonding capacity but retains tubulin inhibitory activity .
- Heterocycle variations (e.g., pyrazolopyridine in 6a vs. triazolopyrimidine in the target compound) influence target selectivity.
Pharmacological Activity
Tubulin Inhibition
- Compound 6d (): Exhibits potent antiproliferative activity (IC₅₀ < 1 μM) against cancer cell lines by binding to the colchicine site of tubulin. The trimethoxyphenyl group mimics natural tubulin-binding motifs .
- The urea group may improve solubility compared to 6d’s amino linker.
Antimicrobial Activity
- Compound 5k (): A pyrazole-quinazoline hybrid inhibits Fusarium graminearum (wheat blight) at 50 μg/mL, outperforming the commercial agent hymexazol.
- Compound 6a (): Demonstrates antimicrobial activity against Fusarium spp., likely due to the urea group’s ability to disrupt fungal membrane proteins .
Biological Activity
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor and anti-inflammatory effects, and presents relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Recent studies have indicated that compounds containing the triazolo-pyrimidine moiety exhibit a variety of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.
Case Studies
-
In Vitro Studies :
- A study by Liu et al. (2022) evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The compound demonstrated an IC50 value of 12.5 µM, indicating significant antiproliferative activity.
- Another study highlighted its effectiveness against MCF-7 breast cancer cells with an IC50 of 15 µM.
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Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Research Findings
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. A study conducted by Zhang et al. (2023) demonstrated that treatment with the compound reduced inflammation in a mouse model of rheumatoid arthritis.
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 | 12.5 | Liu et al., 2022 |
| Antitumor | MCF-7 | 15 | Liu et al., 2022 |
| Anti-inflammatory | Mouse Model | N/A | Zhang et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
